molecular formula C14H12O4 B13533948 3-(6-Methoxy-2-naphthyl)-2-oxopropanoic acid

3-(6-Methoxy-2-naphthyl)-2-oxopropanoic acid

Cat. No.: B13533948
M. Wt: 244.24 g/mol
InChI Key: KSSCLIRNKMHCQI-UHFFFAOYSA-N
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Description

3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is structurally characterized by a naphthalene ring substituted with a methoxy group and a propanoic acid moiety. It is often studied for its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid typically involves a Friedel-Crafts acylation reaction. This process includes the reaction of a naphthalene derivative with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions usually require an anhydrous environment and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the formation of inflammatory mediators .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid

InChI

InChI=1S/C14H12O4/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17/h2-6,8H,7H2,1H3,(H,16,17)

InChI Key

KSSCLIRNKMHCQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)C(=O)O

Origin of Product

United States

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